1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dimethylphenyl group and two N,N-dimethyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: A structurally similar compound with different functional groups.
3,5-Dimethylphenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
1-(2,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3, is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N5 |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-10-5-6-11(2)13(7-10)20-15-12(8-18-20)14(19(3)4)16-9-17-15/h5-9H,1-4H3 |
InChI Key |
UEYCITBAFBMQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N(C)C |
Origin of Product |
United States |
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